molecular formula C19H18N2O3 B5870977 N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide

Cat. No. B5870977
M. Wt: 322.4 g/mol
InChI Key: SKRMAICJJVYOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide, also known as MQA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to activate the p53 pathway, which plays a key role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide can induce apoptosis in cancer cells by activating caspases, a family of enzymes that play a key role in programmed cell death. In addition, N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has also been shown to have antioxidant properties and may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide in lab experiments is its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. In addition, N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its effects on the p53 pathway. Another area of focus could be on developing new derivatives of N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide that have improved therapeutic properties. Finally, more research could be done on the potential use of N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3-methoxyaniline with acetic anhydride to form N-(3-methoxyphenyl)acetamide. The resulting compound is then reacted with 2-methyl-4-hydroxyquinoline to produce N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. In addition, N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-methyl-4-oxoquinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-10-18(22)16-8-3-4-9-17(16)21(13)12-19(23)20-14-6-5-7-15(11-14)24-2/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRMAICJJVYOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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